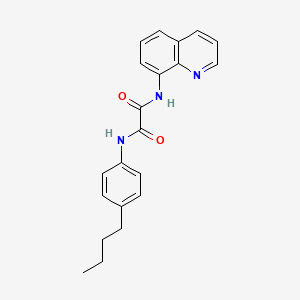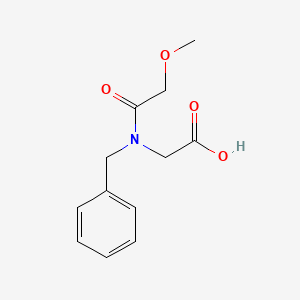
N-(4-butylphenyl)-N'-quinolin-8-yloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-quinolin-8-yloxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It was first discovered in 1992 and has since been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mécanisme D'action
N-(4-butylphenyl)-N'-quinolin-8-yloxamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, N-(4-butylphenyl)-N'-quinolin-8-yloxamide can induce vasodilation, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammation, anti-fibrosis, and anti-cancer. It can reduce blood pressure in hypertensive patients, prevent the development of pulmonary hypertension, and attenuate the progression of fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has advantages and limitations for lab experiments. The advantages include its high selectivity for the ETA receptor, which allows for specific targeting of the receptor, and its potent vasodilatory effect, which can be used to study the regulation of blood pressure. The limitations include its low solubility in water, which can make it difficult to dissolve in physiological buffers, and its potential toxicity, which can affect cell viability in vitro.
Orientations Futures
There are several future directions for the research of N-(4-butylphenyl)-N'-quinolin-8-yloxamide. One direction is the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(4-butylphenyl)-N'-quinolin-8-yloxamide in other diseases, such as cancer and fibrotic diseases. Additionally, the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of N-(4-butylphenyl)-N'-quinolin-8-yloxamide need to be further elucidated.
Méthodes De Synthèse
N-(4-butylphenyl)-N'-quinolin-8-yloxamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc/t-Bu strategy. The most commonly used method involves the solid-phase peptide synthesis, which starts with the coupling of Fmoc-protected amino acid onto a resin. The peptide chain is then elongated through repetitive cycles of deprotection and coupling until the desired sequence is obtained. The final product is cleaved from the resin and purified by HPLC.
Applications De Recherche Scientifique
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. It has been shown to have a potent vasodilatory effect and can reduce blood pressure in hypertensive patients. N-(4-butylphenyl)-N'-quinolin-8-yloxamide also has anti-inflammatory and anti-fibrotic properties, which make it a potential candidate for the treatment of pulmonary hypertension and fibrotic diseases.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-6-15-10-12-17(13-11-15)23-20(25)21(26)24-18-9-4-7-16-8-5-14-22-19(16)18/h4-5,7-14H,2-3,6H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOYPWJPLZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)

![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)

![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)